molecular formula C8H17Cl2F3N2 B1400535 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride CAS No. 1357923-41-1

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1400535
CAS No.: 1357923-41-1
M. Wt: 269.13 g/mol
InChI Key: JRQRCYAENRUVQZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is an organic compound with the molecular formula C8H17Cl2F3N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves the reaction of piperidine with 2,2,2-trifluoroethylamine under suitable reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethylamine
  • N-(piperidin-4-ylmethyl)ethanamine
  • 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide

Uniqueness

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is unique due to the presence of both trifluoromethyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;;/h7,12-13H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQRCYAENRUVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-((2,2,2-trifluoroethylamino)methyl)piperidine-1-carboxylate (1.49 g, 5.03 mmol) in DCM (25 mL) was added 4 N HCl in dioxane (5.03 mL, 20.11 mmol). The reaction was stirred at RT. After 16 hours, the white precipitate was collected by vacuum filtration, washed with diethyl ether, and dried in vacuo, to generate 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride as a white powder (1.07 g, 3.98 mmol, 79% yield).
Quantity
1.49 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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